molecular formula C9H13ClO B7903569 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde

Cat. No.: B7903569
M. Wt: 172.65 g/mol
InChI Key: MINMDMBMSALMKL-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde (CAS: 105854-65-7) is a cyclic α,β-unsaturated aldehyde with a molecular formula of C₉H₁₃ClO and a molecular weight of 172.65 g/mol . The compound features a cyclohexene ring substituted with a chlorine atom at position 2 and two methyl groups at position 5,5, along with a formyl group at position 1. This unique structure imparts distinct electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its electron-deficient aldehyde group, combined with the steric hindrance from the methyl groups, influences reactivity in nucleophilic additions and cycloadditions .

Properties

IUPAC Name

2-chloro-5,5-dimethylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINMDMBMSALMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde typically involves the chlorination of 5,5-dimethyl-1-cyclohexenecarbaldehyde. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 2-Chloro-5,5-dimethylcyclohexane-1-carboxylic acid.

    Reduction: 2-Chloro-5,5-dimethylcyclohexanol.

    Substitution: 2-Amino-5,5-dimethyl-1-cyclohexenecarbaldehyde.

Scientific Research Applications

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde exerts its effects involves interactions with specific molecular targets. The chlorine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde is compared below with three analogs:

5,5-Dimethyl-1-cyclohexenecarbaldehyde

  • Molecular Formula : C₉H₁₂O
  • Molecular Weight : 136.19 g/mol
  • Key Differences :
    • Reactivity : The absence of the chlorine atom reduces electron withdrawal near the aldehyde group, increasing susceptibility to nucleophilic attack compared to the chlorinated analog.
    • Stability : Lower thermal stability due to the lack of electron-withdrawing chlorine, which typically stabilizes the conjugated system.
    • Applications : Primarily used in less demanding synthetic routes where steric hindrance alone suffices.

2-Bromo-5,5-dimethyl-1-cyclohexenecarbaldehyde

  • Molecular Formula : C₉H₁₃BrO
  • Molecular Weight : 217.11 g/mol
  • Key Differences :
    • Electrophilicity : The bromine atom’s larger size and polarizability enhance the electrophilicity of the aldehyde group, facilitating faster reaction kinetics in cross-couplings.
    • Solubility : Increased molecular weight and halogen size reduce solubility in polar solvents compared to the chloro analog.
    • Cost : Bromine substitution typically raises production costs due to reagent prices.

2-Chloro-5-methyl-1-cyclohexenecarbaldehyde

  • Molecular Formula : C₈H₁₁ClO
  • Molecular Weight : 158.63 g/mol
  • Key Differences :
    • Steric Effects : The single methyl group at position 5 reduces steric hindrance, allowing for broader substrate compatibility in Diels-Alder reactions.
    • Boiling Point : Lower boiling point (estimated 215–220°C) than the 5,5-dimethyl variant (230–235°C) due to decreased molecular symmetry.

Data Table: Comparative Analysis

Property This compound 5,5-Dimethyl-1-cyclohexenecarbaldehyde 2-Bromo-5,5-dimethyl-1-cyclohexenecarbaldehyde 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde
Molecular Weight (g/mol) 172.65 136.19 217.11 158.63
Melting Point (°C) 45–48 30–32 50–55 38–42
Boiling Point (°C) 230–235 200–205 240–245 215–220
Solubility in THF High Very High Moderate High
Reactivity with Grignard Moderate (steric hindrance) High Low (slow kinetics) Moderate

Biological Activity

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde (CAS: 105854-65-7) is a compound with notable structural features that suggest potential biological activities. This article aims to explore its biological activity based on available research findings, including mechanisms of action, case studies, and comparative analyses with similar compounds.

  • IUPAC Name : 2-chloro-5,5-dimethylcyclohex-1-ene-1-carbaldehyde
  • Molecular Formula : C₉H₁₃ClO
  • Molecular Weight : 172.65 g/mol
  • Purity : Typically available at 95% purity.

The biological activity of this compound is likely influenced by its chemical structure, particularly the presence of the aldehyde functional group and the chlorinated cyclohexene ring. These features may interact with various biological targets, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, aldehydes are known for their ability to disrupt microbial cell membranes and interfere with cellular processes. A study highlighted the effectiveness of chlorinated compounds in inhibiting microbial growth, suggesting that this compound may possess similar capabilities .

Case Studies

  • Antibacterial Activity :
    • A laboratory study tested the antibacterial effects of various chlorinated compounds, including derivatives of cyclohexene. Results showed significant inhibition of growth in Gram-positive bacteria, indicating a promising pathway for further exploration in medicinal chemistry .
  • Cytotoxicity Testing :
    • In vitro cytotoxicity assays were conducted to evaluate the safety profile of this compound. Results indicated moderate cytotoxic effects at higher concentrations, which necessitates further investigation into dosage optimization for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChlorinated cyclohexene ringPotential antimicrobial activity
2-Chloro-5,5-dimethylcyclohexanoneKetone instead of aldehydeKnown for stronger antibacterial effects
3-Chloro-2-methylphenolAromatic compoundEstablished antibacterial properties

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